![molecular formula C17H21N5O2S B2357918 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921790-06-9](/img/structure/B2357918.png)
1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
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Overview
Description
The compound “1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone” is a complex organic molecule. It contains a triazole moiety, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . Triazole compounds are known for their significant biological and pharmacological properties, making them of strong interest in medicinal chemistry .
Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . In the 1H NMR spectra, a singlet related to the triazolyl proton was observed in the δ 7.39–7.92 region .Chemical Reactions Analysis
Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties make them attractive building components in organic chemistry .Scientific Research Applications
Efficient Synthesis and Potential Applications
Efficient Synthesis Techniques : A study presented an efficient stereoselective synthesis of Aprepitant, an NK(1) receptor antagonist, highlighting innovative approaches to synthesizing complex molecules. This work involved crystallization-induced diastereoselective transformations and identified interesting [1,2]-Wittig and [1,3]-sigmatropic rearrangements, showcasing the intricate chemistry involved in synthesizing morpholine derivatives and their potential utility in pharmaceutical applications (Brands et al., 2003).
Molecular Docking and Antibacterial Activity : Research on novel synthesized pyrazole derivatives, including morpholine phenyl components, explored their synthesis via cyclization reactions and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. This study utilized molecular docking as a tool for in silico screening, demonstrating the role of such compounds in developing new antibacterial agents (Khumar et al., 2018).
Chemoselective Reactions for Synthetic Applications : A publication detailed the use of morpholinone- and piperidinone-derived triazolium salts for catalyzing chemoselective cross-benzoin reactions, underscoring the importance of the fused ring in these processes. This research highlights the versatility of morpholine derivatives in facilitating selective organic transformations, which can be crucial in synthesizing various biologically active molecules (Langdon et al., 2014).
Advanced Materials and Chemical Analysis
Solid-State NMR Studies : Investigations into the halogen and hydrogen bonding capabilities of imidazole- and morpholine-based compounds through solid-state NMR spectroscopy provided insights into the structural and electronic properties of these materials. Such studies are essential for understanding the molecular interactions in solid-state materials, which could inform the design of new materials with specific electronic or photophysical properties (Bouchmella et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Compounds bearing the1,2,4-triazole moiety, which is present in this compound, are known for their diverse pharmacological effects . They have been reported to exhibit potent antileishmanial and antimalarial activities , and are also known for their antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, antitubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anticonvulsant, and hypoglycaemic activities .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes that result in their observed biological activities . For instance, some pyrazole-bearing compounds, which share structural similarities with the given compound, have been found to exhibit superior antipromastigote activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their observed pharmacological effects .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
properties
IUPAC Name |
2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-13-2-4-14(5-3-13)21-6-7-22-16(21)18-19-17(22)25-12-15(23)20-8-10-24-11-9-20/h2-5H,6-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDTLZXXWHSMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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